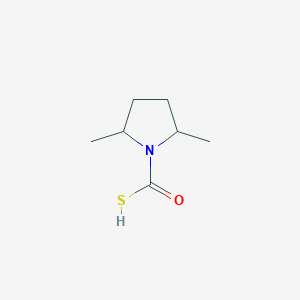
2,5-dimethylpyrrolidine-1-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylpyrrolidine-1-carbothioic S-acid is a chemical compound with the molecular formula C7H13NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylpyrrolidine-1-carbothioic S-acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylpyrrolidine, which can be obtained from commercially available starting materials.
Thioester Formation: The key step involves the introduction of the carbothioic S-acid group. This can be achieved through a reaction with a suitable thioester reagent under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency of the reaction.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrrolidine-1-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic S-acid group to other functional groups such as thiols.
Substitution: The compound can participate in substitution reactions, where the carbothioic S-acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and other substituted derivatives of this compound.
Scientific Research Applications
2,5-Dimethylpyrrolidine-1-carbothioic S-acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylpyrrolidine-1-carbothioic S-acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: The compound can interact with cellular receptors, affecting signal transduction processes.
Alter Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrolidine: A closely related compound with similar structural features but lacking the carbothioic S-acid group.
2,2-Dimethylpyrrolidine: Another derivative of pyrrolidine with different substitution patterns.
2,6-Dimethylpiperazine: A six-membered ring analog with similar chemical properties.
Uniqueness
2,5-Dimethylpyrrolidine-1-carbothioic S-acid is unique due to the presence of the carbothioic S-acid group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
CAS No. |
726116-84-3 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2,5-dimethylpyrrolidine-1-carbothioic S-acid |
InChI |
InChI=1S/C7H13NOS/c1-5-3-4-6(2)8(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
LHXSHVOXVDIWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















